FXIIa-IN-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

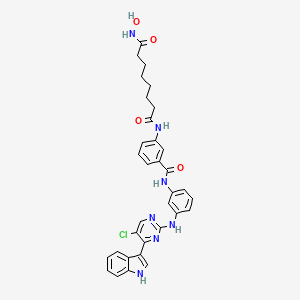

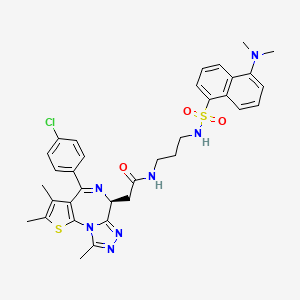

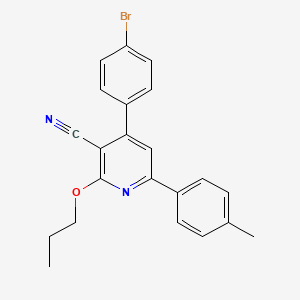

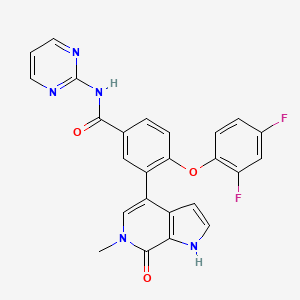

FXIIa-IN-2 is a potent inhibitor of human factor XIIa, a serine protease involved in the initiation of the intrinsic coagulation cascade. This compound has garnered significant interest due to its potential therapeutic applications in preventing thromboembolic diseases without the associated risk of bleeding, which is a common side effect of traditional anticoagulants .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of FXIIa-IN-2 involves the use of triazole-based chemistryThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated reactors to maintain consistency and efficiency. The process would include rigorous quality control measures to ensure the compound meets pharmaceutical standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry would be employed for purification and characterization .

Analyse Des Réactions Chimiques

Types of Reactions: FXIIa-IN-2 primarily undergoes substitution reactions, where various functional groups are introduced to the triazole core to enhance its inhibitory properties. These reactions are typically carried out under mild conditions to prevent degradation of the compound .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include azides, alkynes, and various catalysts such as copper(I) iodide. The reactions are often conducted in organic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, under controlled temperatures ranging from room temperature to slightly elevated conditions .

Major Products Formed: The major products formed from these reactions are various substituted triazole derivatives, each with different inhibitory activities against factor XIIa. These derivatives are then screened for their potency and selectivity to identify the most effective inhibitors .

Applications De Recherche Scientifique

FXIIa-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of serine protease inhibition. In biology, it helps in understanding the role of factor XIIa in various physiological and pathological processes. In medicine, this compound is being investigated as a potential therapeutic agent for preventing thromboembolic diseases, such as deep vein thrombosis and pulmonary embolism, without the risk of bleeding .

Mécanisme D'action

FXIIa-IN-2 exerts its effects by binding to the active site of factor XIIa, thereby inhibiting its proteolytic activity. This inhibition prevents the activation of downstream factors in the intrinsic coagulation cascade, ultimately reducing thrombin generation and fibrin formation. The molecular targets of this compound include the catalytic serine residue in the active site of factor XIIa, which is essential for its enzymatic activity .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to FXIIa-IN-2 include other triazole-based inhibitors of factor XIIa, such as benzamidine and aminoisoquinoline derivatives. These compounds also target the active site of factor XIIa and inhibit its activity .

Uniqueness: What sets this compound apart from other similar compounds is its high selectivity and potency. While other inhibitors may also target factor XIIa, this compound has been shown to have a higher affinity for the enzyme and greater inhibitory activity, making it a more effective therapeutic agent .

Propriétés

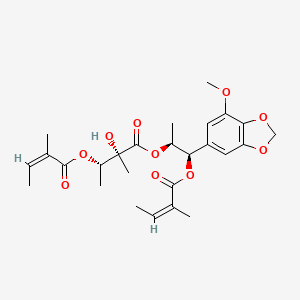

Formule moléculaire |

C23H18N2O6 |

|---|---|

Poids moléculaire |

418.4 g/mol |

Nom IUPAC |

(6-carbamimidoylnaphthalen-2-yl) 6,7-dimethoxy-2-oxochromene-3-carboxylate |

InChI |

InChI=1S/C23H18N2O6/c1-28-19-10-15-9-17(23(27)31-18(15)11-20(19)29-2)22(26)30-16-6-5-12-7-14(21(24)25)4-3-13(12)8-16/h3-11H,1-2H3,(H3,24,25) |

Clé InChI |

SYHAFKBWNBYQST-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC4=C(C=C3)C=C(C=C4)C(=N)N)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

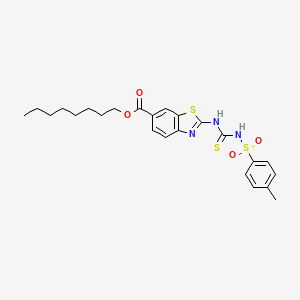

![disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383762.png)

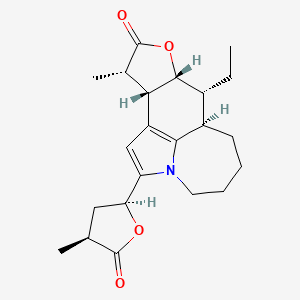

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12383790.png)